1alpha, 25-Dihydroxy VD2-D6 1alpha, 25-Dihydroxy VD2-D6
Brand Name: Vulcanchem
CAS No.: 216244-04-1
VCID: VC0196725
InChI: InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
SMILES: CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C28H44O3
Molecular Weight: 434.7 g/mol

1alpha, 25-Dihydroxy VD2-D6

CAS No.: 216244-04-1

VCID: VC0196725

Molecular Formula: C28H44O3

Molecular Weight: 434.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

1alpha, 25-Dihydroxy VD2-D6 - 216244-04-1

Description

1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D, specifically a derivative of vitamin D2. It is used in research settings, particularly for studies involving metabolism and the effects of vitamin D on biological systems. The compound is known for its role in enhancing the stability and traceability of vitamin D in metabolic studies due to its deuterium labeling.

Synonyms and Related Compounds

1alpha, 25-Dihydroxy VD2-D6 is also known by several synonyms, including:

  • 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27-d6)

  • Ercalcitriol-d6

These names reflect its deuterated nature and its relationship to other vitamin D compounds .

Research Applications

1alpha, 25-Dihydroxy VD2-D6 is primarily used in research related to vitamin D metabolism and its effects on biological systems. It serves as a stable isotope-labeled analog of the active form of vitamin D2, allowing researchers to track its metabolism and interactions within cells more effectively. This compound is particularly useful in studies involving sugar and lipid metabolism, as well as in investigations into the role of vitamin D in various signaling pathways .

Storage and Handling

For optimal stability, 1alpha, 25-Dihydroxy VD2-D6 should be stored lyophilized at -20°C and kept desiccated. This ensures that the compound remains stable over time and maintains its integrity for use in experiments .

CAS No. 216244-04-1
Product Name 1alpha, 25-Dihydroxy VD2-D6
Molecular Formula C28H44O3
Molecular Weight 434.7 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
Standard InChIKey ZGLHBRQAEXKACO-NHXRPVGSSA-N
Isomeric SMILES [2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Purity >98%
Synonyms Ercalcitriol-d6; 1Alpha,25-Dihydroxy VD2-D6; Ercalcitriol-d3; E-1,3-diol
Tag Vitamin D2 Impurities
PubChem Compound 66577026
Last Modified Aug 15 2023

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